molecular formula C7H9F3O2 B1470331 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 1547061-05-1

3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B1470331
CAS No.: 1547061-05-1
M. Wt: 182.14 g/mol
InChI Key: NYAYYEZWRSHEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Trifluoromethyl)cyclopentane-1-carboxylic acid” is an organic compound with the CAS Number: 1547061-05-1 . It has a molecular weight of 182.14 . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H9F3O2 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 35-39 °C . It is insoluble in water .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • The synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters has been explored, demonstrating its promise as a trifluoromethylated cyclic building block in organic chemistry. These compounds are valuable for creating a variety of difunctional trifluoromethylcyclopentane derivatives (Grellepois et al., 2012).

Isosteres in Medicinal Chemistry

  • Cyclopentane-1,3-diones, closely related to 3-(trifluoromethyl)cyclopentane-1-carboxylic acid, have been identified as isosteres for the carboxylic acid functional group. This finding is significant in drug design, offering an alternative to traditional carboxylic acid moieties and expanding the scope of molecular structures available for therapeutic development (Ballatore et al., 2011).

Catalysis and Functionalization

  • Vanadium-catalyzed carboxylation of linear and cyclic alkanes, including compounds related to this compound, has been studied. This process involves transforming simple hydrocarbons into more complex carboxylic acids under mild conditions, demonstrating potential applications in synthetic organic chemistry (Reis et al., 2005).

Polymorphism and Thermal Behavior

  • Research on the polymorphism and thermal behavior of related cyclopentane carboxylic acids sheds light on the physical properties of these compounds. Understanding these properties is crucial in the pharmaceutical industry for drug formulation and stability studies (Terol et al., 1993).

Synthesis of Sarkomycin

  • The synthesis of dl-sarkomycin, starting from cyclopentanone-3-carboxylate, a compound structurally similar to this compound, highlights its use in the creation of significant antitumor and antibacterial compounds (Toki, 1959).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-(trifluoromethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAYYEZWRSHEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547061-05-1
Record name 3-(trifluoromethyl)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Reactant of Route 6
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.